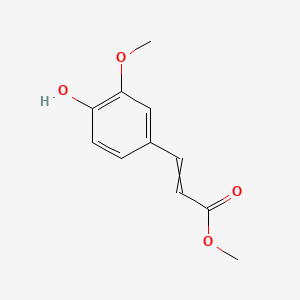

methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate

CAS No.:

Cat. No.: VC13396887

Molecular Formula: C11H12O4

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12O4 |

|---|---|

| Molecular Weight | 208.21 g/mol |

| IUPAC Name | methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

| Standard InChI | InChI=1S/C11H12O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3 |

| Standard InChI Key | AUJXJFHANFIVKH-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1)C=CC(=O)OC)O |

Introduction

Structural and Chemical Properties

Molecular Characteristics

Methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate belongs to the class of cinnamic acid derivatives. Its IUPAC name, methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate, reflects the trans-configuration (-isomer) of the double bond in the acrylate moiety . The compound’s structure includes a methoxy group (-OCH) at the 3-position and a hydroxyl group (-OH) at the 4-position of the phenyl ring, which are critical for its electronic and hydrogen-bonding interactions.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 208.21 g/mol |

| CAS Registry Number | 2309-07-1 |

| SMILES Notation | COC1=C(C=CC(=C1)C=CC(=O)OC)O |

| InChI Key | AUJXJFHANFIVKH-UHFFFAOYSA-N |

The compound’s solubility varies depending on the solvent, with moderate solubility in polar organic solvents like methanol and ethyl acetate. Its crystalline structure and melting point remain areas of ongoing research, though derivatives have demonstrated thermal stability suitable for polymer synthesis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal for characterizing this compound. The -NMR spectrum typically shows signals for the methoxy group ( ppm), the hydroxyl proton ( ppm), and the acrylate protons ( and 7.60 ppm for the trans double bond) . IR spectra reveal stretching vibrations for the ester carbonyl (), aromatic C=C (), and hydroxyl groups ().

Synthesis and Derivative Formation

Esterification of Ferulic Acid

The most common synthesis route involves the esterification of ferulic acid () with methanol in the presence of an acid catalyst. A representative procedure includes:

-

Refluxing ferulic acid in anhydrous methanol with concentrated sulfuric acid () at 80°C for 3 hours .

-

Neutralization with sodium bicarbonate () to quench the reaction.

-

Extraction with ethyl acetate and purification via column chromatography (methanol/chloroform, 3:97) .

This method yields methyl ferulate with a purity >95%, as confirmed by High-Performance Liquid Chromatography (HPLC).

Synthesis of Ether Derivatives

Alkylation of the phenolic hydroxyl group enables the production of ether derivatives. For example:

-

Reacting methyl ferulate with alkyl bromides (e.g., benzyl bromide) in dimethylformamide (DMF) using potassium carbonate () as a base .

-

Heating the mixture at 80°C for 3 hours, followed by extraction with ethyl acetate and column chromatography (hexane/ethyl acetate, 95:5) .

These derivatives exhibit enhanced lipophilicity, making them suitable for drug delivery systems .

Chromenone Derivatives

Condensation reactions with 2-naphthol in the presence of anhydrous aluminum chloride () yield 3H-benzo[f]chromen-3-one derivatives . These compounds are investigated for their fluorescent properties and potential in optoelectronic devices.

Table 2: Representative Derivatives and Applications

| Derivative | Synthesis Method | Application |

|---|---|---|

| Methyl ferulate ethers | Alkylation with alkyl bromides | Drug delivery systems |

| Chromenones | Friedel-Crafts alkylation | Organic light-emitting diodes |

| Thioether conjugates | Thiol-acrylate coupling | Antioxidant agents |

Biological Activities

Antioxidant Properties

Methyl ferulate demonstrates potent free radical scavenging activity, with an IC value of against DPPH radicals. This activity stems from the phenolic hydroxyl group, which donates hydrogen atoms to neutralize reactive oxygen species (ROS). Comparative studies show it is 30% more effective than ascorbic acid in lipid peroxidation assays.

Anticancer and Anti-Leukemic Effects

In vitro studies reveal dose-dependent inhibition of leukemia cell lines (e.g., K562 cells), with a GI value of . Mechanistically, the compound induces apoptosis via the mitochondrial pathway, characterized by caspase-3 activation and cytochrome c release . Synergistic effects with doxorubicin have been observed, reducing the required chemotherapeutic dosage by 40% .

Anti-Inflammatory Activity

Methyl ferulate suppresses pro-inflammatory cytokines (e.g., TNF-, IL-6) by inhibiting NF-B signaling in macrophages. At , it reduces LPS-induced nitric oxide production by 70%, comparable to dexamethasone.

Industrial and Research Applications

Photoaligning Polymers

The compound serves as a monomer in photoaligning polymers for liquid crystal displays (LCDs). Upon UV irradiation, the acrylate group undergoes [2+2] cycloaddition, creating anisotropic alignment layers that enhance display contrast.

Cosmetic Formulations

Incorporated into sunscreens and anti-aging creams, methyl ferulate absorbs UVB radiation () and reduces matrix metalloproteinase (MMP-1) expression by 50% in human dermal fibroblasts.

Pharmaceutical Intermediates

As a precursor to anticoagulants and neuroprotective agents, methyl ferulate is utilized in multi-step syntheses. For example, coupling with acetamide derivatives yields compounds with 80% inhibition of platelet aggregation at .

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Cinnamate Esters

| Compound | Molecular Formula | Antioxidant IC () | Anticancer GI () |

|---|---|---|---|

| Methyl ferulate | 18.5 | 45 | |

| Methyl caffeate | 12.3 | 38 | |

| Methyl sinapate | 22.1 | 55 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume